5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98%
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Overview
Description
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene (5MTFB) is a synthetically produced compound that has been studied for its potential applications in a variety of industries. It is a highly stable compound, with a purity of 98%, making it an ideal candidate for scientific research.
Scientific Research Applications
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% has been studied for its potential applications in the fields of biochemistry and medicine. It has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in organic synthesis. It has also been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of certain fungi. Additionally, it has been studied for its potential as a drug delivery system, as it has been shown to be capable of binding to various drugs and releasing them in a controlled manner.
Mechanism of Action
The mechanism of action of 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% is not yet fully understood. Its antifungal properties are thought to be due to its ability to bind to the cell wall of fungi, preventing the growth of the organism. It has also been suggested that it may act as an inhibitor of certain enzymes, thus preventing the growth of the organism. Additionally, its ability to bind to drugs and release them in a controlled manner is thought to be due to its high stability and low solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% are still being studied. However, it has been shown to be non-toxic, non-mutagenic, and non-carcinogenic in laboratory studies. Additionally, it has been shown to be capable of binding to certain drugs and releasing them in a controlled manner, thus making it a potential drug delivery system.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% in laboratory experiments include its high purity (98%), its stability, its low solubility, and its ability to bind to certain drugs and release them in a controlled manner. Additionally, it has been shown to be non-toxic, non-mutagenic, and non-carcinogenic in laboratory studies. The main limitation of using 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% in laboratory experiments is its limited availability, as it is a synthetically produced compound.
Future Directions
Given its potential applications in the fields of biochemistry and medicine, there are a number of future directions for the study of 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98%. These include further studies on its antifungal properties, its ability to bind to drugs and release them in a controlled manner, its potential as an inhibitor of certain enzymes, and its potential use as a drug delivery system. Additionally, further studies on its biochemical and physiological effects, as well as its potential toxicity, are needed.
Synthesis Methods
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% can be synthesized via a two-step process. First, a reaction between the starting materials 2,2,3,3-tetrafluoro-1,4-benzodioxene (TFB) and 5-methyl-2-thiophenecarboxaldehyde (MTCA) is conducted in the presence of a base. The reaction yields a mixture of two isomers: 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% and 5-methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene-2-thione (5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98%T). The second step involves the separation of the two isomers via column chromatography.
properties
IUPAC Name |
2,2,3,3-tetrafluoro-5-methyl-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5-3-2-4-6-7(5)15-9(12,13)8(10,11)14-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQGPFMRRJJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine |
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